Cas no 157652-31-8 (3,4-Difluoro-2-methylbenzoic acid)
3,4-Difluoro-2-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Difluoro-2-methylbenzoic acid
- 6-Carboxy-2,3-difluorotoluene, 3,4-Difluoro-o-toluic acid
- 3,4-Difluoro-2-methylbenzoicacid
- 3,4-DIFLUORO-O-TOLUIC ACID
- 3,4-Difluoro-2-methyl-benzoic acid
- Benzoic acid, 3,4-difluoro-2-methyl-
- PubChem8240
- AGUUCAUQWFAFPR-UHFFFAOYSA-N
- DT1234
- BBL103265
- STL557075
- FCH920198
- Benzoic acid,3,4-difluoro-2-methyl-
- PC48321
- AS05006
- VZ25508
- TRA0058977
- LF10821
- AS04504
- DTXSID60478307
- METHYL3,3,3-TRIMETHOXYPROPIONATE
- A3468
- EN300-107964
- AKOS005255149
- FT-0653891
- AM62250
- SCHEMBL107175
- MFCD07777153
- AC-26932
- CS-W017618
- W-201423
- GS-3670
- SY110167
- 157652-31-8
- DB-031576
-
- MDL: MFCD07777153
- Inchi: 1S/C8H6F2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
- InChI Key: AGUUCAUQWFAFPR-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(C(=O)O)=C1C)F
Computed Properties
- Exact Mass: 172.03400
- Monoisotopic Mass: 172.03358575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 2
Experimental Properties
- Color/Form: No data available
- Density: 1.359±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 152-156°C
- Boiling Point: 268.0±35.0 ºC (760 Torr),
- Flash Point: 115.9±25.9 ºC,
- Refractive Index: 1.511
- Solubility: Very slightly soluble (0.19 g/l) (25 º C),
- Water Partition Coefficient: Insoluble in water.
- PSA: 37.30000
- LogP: 1.97140
3,4-Difluoro-2-methylbenzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P280G,P305
P351
P338 - Hazard Category Code: 36/37/38
- Safety Instruction: S26
- Safety Term:S26-36
- Risk Phrases:R36/37/38
- Storage Condition:Store at room temperature
3,4-Difluoro-2-methylbenzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3,4-Difluoro-2-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037161-1g |
3,4-Difluoro-2-methylbenzoic acid |
157652-31-8 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 037161-5g |
3,4-Difluoro-2-methylbenzoic acid |
157652-31-8 | 97% | 5g |
£37.00 | 2022-03-01 | |
| Fluorochem | 037161-10g |
3,4-Difluoro-2-methylbenzoic acid |
157652-31-8 | 97% | 10g |
£69.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D120460-100g |
3,4-Difluoro-2-methylbenzoic acid |
157652-31-8 | 97% | 100g |
¥2560.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D120460-1g |
3,4-Difluoro-2-methylbenzoic acid |
157652-31-8 | 97% | 1g |
¥50.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D120460-25g |
3,4-Difluoro-2-methylbenzoic acid |
157652-31-8 | 97% | 25g |
¥800.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D120460-5g |
3,4-Difluoro-2-methylbenzoic acid |
157652-31-8 | 97% | 5g |
¥200.90 | 2023-09-03 | |
| Chemenu | CM157637-10g |
3,4-Difluoro-2-methylbenzoic acid |
157652-31-8 | 95+% | 10g |
$148 | 2021-06-17 | |
| Chemenu | CM157637-25g |
3,4-Difluoro-2-methylbenzoic acid |
157652-31-8 | 95+% | 25g |
$276 | 2021-06-17 | |
| Chemenu | CM157637-100g |
3,4-Difluoro-2-methylbenzoic acid |
157652-31-8 | 95+% | 100g |
$837 | 2021-06-17 |
3,4-Difluoro-2-methylbenzoic acid Suppliers
3,4-Difluoro-2-methylbenzoic acid Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 3,4-Difluoro-2-methylbenzoic acid
Professional Introduction to 3,4-Difluoro-2-methylbenzoic acid (CAS No. 157652-31-8)
3,4-Difluoro-2-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 157652-31-8, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its structural motif of a benzene ring substituted with fluorine atoms at the 3rd and 4th positions and a methyl group at the 2nd position, exhibits unique chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The introduction of fluorine atoms into aromatic rings is a well-established strategy in drug design, as these elements can modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. In the case of 3,4-Difluoro-2-methylbenzoic acid, the presence of two fluorine atoms at the 3rd and 4th positions enhances its electronic properties, making it a versatile building block for further functionalization. This compound has been explored in the development of novel therapeutic agents, particularly in the areas of oncology, anti-inflammatory drugs, and antimicrobial agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how substituents like fluorine influence the biological activity of molecules. Studies have demonstrated that the electron-withdrawing nature of fluorine atoms can enhance the binding affinity of drug candidates to their target enzymes or receptors. For instance, 3,4-Difluoro-2-methylbenzoic acid has been investigated as a potential scaffold for kinase inhibitors, where its ability to engage hydrophobic pockets and form hydrogen bonds with key residues in the active site is particularly valuable.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their improved pharmacokinetic profiles. 3,4-Difluoro-2-methylbenzoic acid serves as a precursor in the synthesis of more complex molecules designed to overcome resistance mechanisms or enhance therapeutic efficacy. Its structural features allow for further derivatization through esterification, amidation, or alkylation, enabling the creation of diverse chemical libraries for high-throughput screening.
In academic research, 3,4-Difluoro-2-methylbenzoic acid has been utilized in studies aimed at understanding the role of fluorine substitution in medicinal chemistry. One notable area of investigation is its application in designing protease inhibitors for antiviral therapies. The fluoro-substituted aromatic ring provides steric hindrance and electronic effects that can optimize interactions with viral proteases, leading to more potent inhibitors. Additionally, its incorporation into small molecule libraries has yielded compounds with promising activity against bacterial infections, highlighting its versatility as a pharmacophore.
The synthesis of 3,4-Difluoro-2-methylbenzoic acid typically involves multi-step organic reactions starting from commercially available precursors such as methyl benzoate. Fluorination reactions are commonly employed to introduce the fluorine atoms at the desired positions on the aromatic ring. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.
The safety and regulatory aspects of working with 3,4-Difluoro-2-methylbenzoic acid are also critical considerations. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety. Storage conditions should be controlled to prevent degradation or contamination, and exposure should be minimized through appropriate personal protective equipment (PPE). As with all chemical compounds used in research or industrial settings, adherence to good laboratory practices (GLP) and environmental regulations is essential.
The future prospects for 3,4-Difluoro-2-methylbenzoic acid are promising, given its utility as a key intermediate in drug discovery. Ongoing research efforts are focused on expanding its applications into new therapeutic areas and optimizing synthetic routes for cost-effective production. Collaborative initiatives between academia and industry are likely to drive innovation in this field, leveraging computational tools and experimental techniques to accelerate the development of novel fluorinated drug candidates.
In conclusion,3,4-Difluoro-2-methylbenzoic acid (CAS No. 157652-31-8) represents an important compound in modern pharmaceutical chemistry. Its unique structural features and biological relevance make it a valuable tool for researchers seeking to develop innovative therapeutic agents. As our understanding of fluorinated compounds continues to evolve,3,4-Difluoro-2-methylbenzoic acid will undoubtedly play a significant role in shaping the future landscape of drug discovery and development.
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